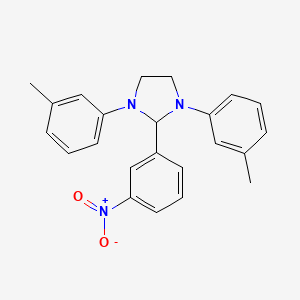
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been shown to interact with various enzymes and proteins through covalent modification. This compound contains a sulfonamide group that can react with the amino acid residues of enzymes and proteins, leading to the formation of a covalent bond. This covalent modification can affect the activity and function of the enzyme or protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to have anti-inflammatory and anti-tumor properties. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its ability to selectively label proteins and peptides. It has also been shown to have good stability and solubility in various solvents. However, one of the limitations of this compound is its potential toxicity and non-specific labeling of proteins and peptides.
Direcciones Futuras
There are several future directions for the research of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the future directions is the development of new this compound-based compounds with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound and its interaction with enzymes and proteins. Additionally, the use of this compound in new applications such as bioconjugation and imaging techniques can also be explored.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions starting with the reaction of 2-fluorobenzenecarboxylic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is followed by the reaction of 4-methoxyaniline with the 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with phenylsulfonylisocyanate to form this compound.
Aplicaciones Científicas De Investigación
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a labeling reagent for proteins and peptides. It has also been used to study the binding properties of various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-N-(4-methoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-16-13-11-15(12-14-16)22-20(18-9-5-6-10-19(18)21)23-27(24,25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXFBRRAOSVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)
![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)



![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)


